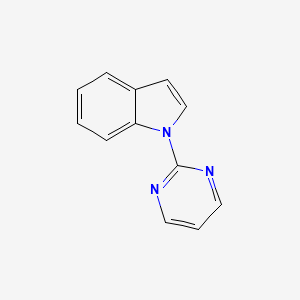

1-(pyrimidin-2-yl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAQMKUJWYJTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(pyrimidin-2-yl)-1H-indole and its derivatives

An In-depth Technical Guide to the Synthesis of 1-(pyrimidin-2-yl)-1H-indole and its Derivatives

Abstract

The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. This structure, which conjugates the electron-rich indole nucleus with the electron-deficient pyrimidine ring, serves as a cornerstone for designing molecules with diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the core this compound structure and its derivatives. We delve into the mechanistic underpinnings and practical considerations of key transition-metal-catalyzed cross-coupling reactions, including Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed amination. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and functionalize this important class of compounds.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The indole ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals, prized for its ability to participate in various biological interactions.[3] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is found in numerous FDA-approved drugs, where it often acts as a versatile pharmacophore.[4] The fusion of these two heterocycles into a single molecular entity, this compound, creates a unique electronic and structural framework that has proven fruitful in the discovery of novel therapeutic agents.[5] Derivatives of this scaffold have been investigated as potent modulators of biological targets such as Nur77, highlighting their potential in oncology.[1]

The primary synthetic challenge in constructing this scaffold lies in the formation of the C-N bond between the N1 position of the indole ring and the C2 position of the pyrimidine ring. Modern organic synthesis has largely addressed this challenge through the development of powerful transition-metal-catalyzed cross-coupling reactions.

Core Synthetic Strategies: Forging the Indole-Pyrimidine C-N Bond

The synthesis of this compound is dominated by cross-coupling methodologies that directly link an indole (or its salt) with an electrophilic pyrimidine partner. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds in modern organic synthesis.[6] The reaction facilitates the coupling of an amine (in this case, indole) with an aryl or heteroaryl halide (or triflate/tosylate) using a palladium catalyst.[6][7]

Causality and Mechanistic Insight: The success of this reaction hinges on a well-defined catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial; it promotes the key steps of oxidative addition of the heteroaryl electrophile to the Pd(0) center and the final reductive elimination that forms the desired C-N bond and regenerates the active catalyst.[7][8] Ligands like 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) have proven particularly effective in the N-arylation of aminopyrimidines, demonstrating excellent functional group tolerance.[9]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-promoted reaction for forming C-N, C-O, and C-S bonds.[10][11] While traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of soluble copper salts with various ligands, making the method milder and more practical.[12][13]

Causality and Mechanistic Insight: Compared to palladium catalysis, the Ullmann reaction is often more cost-effective. The mechanism is believed to involve the formation of a copper(I) amide intermediate from the indole and the copper catalyst. This species then undergoes oxidative addition with the pyrimidine halide, potentially forming a Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the N-arylated product.[10] Ligands such as diamines or amino acids can accelerate the reaction by stabilizing the copper species and facilitating the coupling process.[12][13]

-

Coupling of Pre-functionalized Fragments: This is the most common approach, where a substituted indole is coupled with a substituted 2-halopyrimidine (or tosylate). The robustness of modern cross-coupling reactions allows for a wide range of functional groups on either heterocyclic ring to be tolerated. [9][14]2. Post-Synthetic Modification: In this strategy, the core this compound scaffold is synthesized first and then subjected to further functionalization. For instance, palladium-catalyzed direct C-H arylation can be used to introduce substituents at specific positions of the indole ring, although regioselectivity can be a challenge. [15]

Comparative Data for Synthetic Protocols

The selection of a synthetic route often depends on factors like substrate availability, cost, and desired scale. The following table summarizes typical conditions for the primary C-N coupling methods.

| Method | Catalyst System | Electrophile | Base | Solvent | Temp. (°C) | Typical Yield | Reference |

| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Aryl Bromide | NaOt-Bu | Toluene | 110 | 27-82% | [9] |

| Ullmann Condensation | CuI / Ligand | Aryl Iodide | K₂CO₃ / Cs₂CO₃ | DMSO / DMF | 110-120 | Good to 93% | [12][13] |

| Nickel-Catalyzed | Ni(dppp)Cl₂ | Pyrimidine Tosylate | Cs₂CO₃ | Dioxane | 100 | High Yields | [14] |

Detailed Experimental Protocols

The following protocols are representative examples derived from literature procedures and serve as a validated starting point for laboratory synthesis.

Protocol 1: Nickel-Catalyzed Synthesis of this compound (Adapted from)[14]

Materials:

-

Indole (1.0 mmol, 1.0 equiv)

-

Pyrimidin-2-yl tosylate (1.2 mmol, 1.2 equiv)

-

Ni(dppp)Cl₂ (0.05 mmol, 5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add pyrimidin-2-yl tosylate, Ni(dppp)Cl₂, and Cs₂CO₃.

-

Evacuate and backfill the tube with dry nitrogen or argon gas (repeat three times).

-

Add indole followed by anhydrous 1,4-dioxane via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

-

Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Palladium-Catalyzed Synthesis of an N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivative (Adapted from)[9]

Materials:

-

2-Amino-4-(pyridin-3-yl)pyrimidine (1.0 mmol, 1.0 equiv)

-

Aryl Bromide (1.1 mmol, 1.1 equiv)

-

Dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%)

-

Xantphos (0.045 mmol, 4.5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (10 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the aminopyrimidine, aryl bromide, palladium catalyst, Xantphos ligand, and NaOt-Bu.

-

Evacuate and backfill the tube with dry nitrogen gas (repeat three times).

-

Add anhydrous toluene via syringe.

-

Seal the tube and reflux the mixture in a preheated oil bath (approx. 110 °C).

-

Stir vigorously until the starting material is consumed as monitored by TLC.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to yield the target product.

Conclusion and Future Outlook

The is well-established, relying primarily on robust and versatile transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination offers broad scope and functional group tolerance, while the Ullmann condensation provides a classic, cost-effective alternative. The emergence of nickel catalysis further diversifies the synthetic options, particularly with non-halide electrophiles like tosylates.

Future research will likely focus on developing even more sustainable and efficient catalytic systems, such as those employing earth-abundant first-row transition metals or photocatalytic methods. Furthermore, the development of late-stage C-H functionalization techniques that can selectively modify the this compound core will be crucial for rapidly accessing novel analogs and accelerating the drug discovery process.

References

-

Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. PubMed Central. Available at: [Link]

-

A Practical Synthesis of Indoles via a Pd-Catalyzed C-N Ring Formation. ResearchGate. Available at: [Link]

-

An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I). ElectronicsAndBooks. Available at: [Link]

-

Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

-

Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Wiley Online Library. Available at: [Link]

-

The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

2-Aryl and 2-Heteroaryl Indoles from 1-Alkynes and o-Iodotrifluoroacetanilide through a Domino Copper-Catalyzed Coupling−Cyclization Process. ACS Publications. Available at: [Link]

-

Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. PubMed Central. Available at: [Link]

-

A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. ACS Publications. Available at: [Link]

-

Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed. Available at: [Link]

-

Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available at: [Link]

-

Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. PubMed Central. Available at: [Link]

-

C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. ACS Publications. Available at: [Link]

-

Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. ACS Publications. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy. ACS Publications. Available at: [Link]

-

(PDF) Copper‐Catalyzed Indole Synthesis. ResearchGate. Available at: [Link]

-

A Cost-Effective Indole Reaction Could Accelerate Drug Development. Technology Networks. Available at: [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

-

Synthesis of indole containing pyrimidines. University of Richmond Scholarship Repository. Available at: [Link]

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and characterization of some new dihydro pyrimidin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

Sources

- 1. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. mdpi.com [mdpi.com]

- 14. ir.nwnu.edu.cn [ir.nwnu.edu.cn]

- 15. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Characterization of 1-(Pyrimidin-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and characterization of 1-(pyrimidin-2-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The guide details the synthesis, physicochemical properties, and spectroscopic characterization of this molecule. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the rational design and synthesis of novel indole- and pyrimidine-based therapeutic agents. The indole ring system is a prevalent scaffold in numerous biologically active compounds, and its fusion with the pyrimidine moiety, a key component of nucleobases, presents a promising avenue for the development of new drugs.[1] This guide provides a detailed examination of the synthesis and analysis of this compound, a key building block in this endeavor.

Introduction

The fusion of indole and pyrimidine rings creates a unique chemical scaffold with significant potential in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, pyrimidine-containing compounds are integral to various biological processes and have been successfully developed as therapeutic agents. The combination of these two pharmacophores in this compound offers a promising starting point for the design of novel drug candidates with unique pharmacological profiles. This guide will delve into the essential chemical aspects of this compound, providing a solid foundation for its further exploration and application in drug discovery programs.

Chemical Synthesis

The synthesis of this compound is most effectively achieved through a cross-coupling reaction, specifically the Buchwald-Hartwig amination. This palladium- or nickel-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The choice of this method is predicated on its high efficiency, functional group tolerance, and applicability to a wide range of substrates, making it superior to harsher traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.

Recommended Synthetic Protocol: Nickel-Catalyzed Buchwald-Hartwig Amination

A robust and efficient method for the synthesis of this compound is the nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole.[2] This approach offers good to excellent yields and is tolerant of various functional groups on both the pyrimidine and indole rings.[2]

Reaction Scheme:

Sources

mechanism of action of 1-(pyrimidin-2-yl)-1H-indole compounds

An In-depth Technical Guide to the Mechanism of Action of 1-(Pyrimidin-2-yl)-1H-indole Compounds

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The this compound scaffold is a prime example of such a "privileged structure." This heterocyclic hybrid, merging the electron-rich indole nucleus with the versatile pyrimidine ring, has given rise to a diverse array of compounds with significant pharmacological activities.[1][2] Researchers have successfully leveraged this scaffold to develop agents with anticancer, anti-inflammatory, anti-obesity, and neuroprotective properties.[3][4][5][6]

The power of this scaffold lies in its structural versatility. The indole portion can mimic peptide structures and engage in crucial hydrogen bonding and hydrophobic interactions, while the pyrimidine ring offers multiple points for substitution, allowing chemists to fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[7][8]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of activities. As a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of how these compounds function at the molecular level. We will explore the key signaling pathways they modulate, dissect the structure-activity relationships (SAR) that govern their potency, and detail the self-validating experimental protocols required to rigorously characterize their mechanism of action.

Part 1: Core Mechanisms of Action - Intercepting Cellular Signals

The this compound scaffold exerts its biological effects by interacting with a range of critical cellular proteins. The most extensively documented mechanisms involve the inhibition of protein kinases and the modulation of nuclear receptors, leading to the disruption of pathways that drive disease.

Protein Kinase Inhibition: A Dominant Paradigm

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[9] The pyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of numerous kinases, making it an ideal starting point for inhibitor design.[10]

A significant number of indolyl-pyrimidine hybrids have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in cancers of the breast, lung, and colon.[4][11]

-

Mechanism: These compounds function as ATP-competitive inhibitors. By occupying the ATP-binding site of the EGFR kinase domain, they prevent the phosphorylation of the receptor and its downstream effectors, such as Akt and ERK. This blockade effectively shuts down the pro-survival and proliferative signals, leading to cell cycle arrest and apoptosis in cancer cells.[11][12] The design of these inhibitors often draws inspiration from established drugs like erlotinib, using the indolyl-pyrimidine core to achieve similar non-covalent interactions within the active site.[4]

The scaffold's versatility allows for the targeting of other kinase families through rational chemical modification.

-

Dual RET/TRK Inhibition: Pyrimido[4,5-b]indole derivatives have been engineered as Type II kinase inhibitors that dually target RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase) kinases.[9] Unlike Type I inhibitors that bind to the active kinase conformation, these compounds preferentially bind to and stabilize the inactive "DFG-out" conformation, offering a different mechanism of inhibition and a potential strategy to overcome resistance.[9]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Related di(1H-pyrazol-4-yl)pyrimidine scaffolds, which share the core pyrimidine hinge-binder, have been developed into potent CDK2 inhibitors.[13] These compounds induce cell cycle arrest and apoptosis, highlighting the adaptability of the pyrimidine core for targeting cell cycle machinery.[13]

Nuclear Receptor Modulation: Targeting Nur77

Beyond kinases, certain this compound derivatives have been designed to engage a completely different class of targets: nuclear receptors. A novel series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides were identified as potent modulators of Nur77 (also known as NR4A1), an orphan nuclear receptor implicated in apoptosis.[14]

-

Mechanism: In many cancer cells, Nur77 resides in the nucleus. These indole compounds bind directly to Nur77, inducing a conformational change that triggers its export from the nucleus to the cytoplasm. Once in the cytoplasm, Nur77 targets the mitochondria, where it interacts with the Bcl-2 protein, converting it from an anti-apoptotic to a pro-apoptotic factor. This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[14] This represents a highly specific and potent anticancer mechanism.

Inhibition of Adipogenesis

The therapeutic potential of this scaffold extends beyond oncology. A specific derivative, (E)-1-(pyrimidin-2-yl)-2-(4,4,4-trifluorobut-2-enyl)-1H-indole, was found to be a potent inhibitor of adipogenesis, the process of fat cell formation.[3]

-

Mechanism: This compound acts by suppressing the expression of two master regulators of adipogenesis: CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ). By inhibiting these key transcription factors, the compound effectively halts the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, suggesting a potential application in the treatment of obesity.[3]

Part 2: Structure-Activity Relationships (SAR) - Decoding the Molecular Blueprint

Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of rational drug design. For the this compound class, SAR studies have provided critical insights into how specific chemical modifications influence target affinity and selectivity.

| Target Class | Structural Modification | Resulting Activity | Rationale | Reference |

| EGFR Kinase | Addition of electronegative and lipophilic groups (e.g., dichloro substitution) on the phenyl ring. | Increased cytotoxic activity against MCF-7, HepG2, and HCT-116 cancer cells. | Enhances binding affinity within the hydrophobic regions of the EGFR active site and improves cellular uptake. | [4][11] |

| LSD1 | Incorporation of a piperazine linker and various substituted amino-ethanone groups at the pyrimidine C4 position. | Potent inhibitory activity against Lysine Specific Demethylase 1 (LSD1). | The extended linker allows the molecule to access and interact with the active site of the epigenetic enzyme. | [15] |

| Nur77 | An amino linker at the indole C5 position connecting to a pyridinyl-pyrimidine moiety. | Potent Nur77 modulation and induction of apoptosis. | The specific arrangement of hydrogen bond donors and acceptors, along with the overall conformation, is crucial for binding to Nur77. | [14] |

| CDK2 Kinase | A pyrazol-4-yl ring at the pyrimidinyl-C2-NH position. | Potent and selective CDK2 inhibition. | The specific orientation of the pyrazole ring is critical for optimal interaction with the kinase hinge region. Changing to a pyrazol-5-yl ring dramatically reduces activity. | [13] |

| MAO-A | A piperazine linker at the pyrimidine C2 position with carbodithioate derivatives. | Selective inhibition of Monoamine Oxidase A (MAO-A). | The specific linker and terminal group are key for selective binding to the MAO-A isoform over MAO-B. | [6] |

These examples underscore a key principle: the this compound core is a highly adaptable platform. By strategically modifying the substituents at various positions on both the indole and pyrimidine rings, its biological activity can be precisely steered toward different targets and therapeutic applications.

Part 3: Experimental Protocols for Mechanistic Validation

Rigorous mechanistic claims require robust, self-validating experimental evidence. The following protocols provide a framework for characterizing the mechanism of action of novel this compound compounds.

Protocol 1: In Vitro Antiproliferative Activity (Resazurin Assay)

Causality: This assay is the first step to confirm that a compound has cytotoxic or cytostatic effects on cancer cells. It measures overall cell viability and provides a quantitative IC50 value (the concentration required to inhibit cell growth by 50%).

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL) to each well and incubate for another 2-4 hours.

-

Measurement: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement (Western Blot for Phospho-EGFR)

Causality: This protocol directly validates if the compound inhibits the intended kinase target within a cellular environment. A reduction in the phosphorylated (active) form of the target protein, without a change in the total protein level, is strong evidence of target engagement.

-

Cell Treatment: Plate cells (e.g., A549, which overexpress EGFR) in a 6-well plate and grow to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours.

-

Inhibition: Pre-treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2 hours.

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk for 1 hour.

-

Incubate with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Develop with an ECL substrate and image the blot.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: Apoptosis Quantification (Annexin V/PI Staining)

Causality: This assay directly measures one of the key downstream effects of many anticancer agents: the induction of programmed cell death. It distinguishes between early apoptotic, late apoptotic, and necrotic cells, providing a detailed picture of the compound's cell-killing mechanism. This is particularly crucial for validating mechanisms like Nur77 modulation.[14]

-

Treatment: Plate cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately using a flow cytometer.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be chemically tailored to inhibit a wide range of targets—from receptor tyrosine kinases like EGFR to nuclear receptors like Nur77—demonstrates remarkable versatility. The mechanisms of action are diverse yet often converge on fundamental cellular processes such as proliferation, survival, and apoptosis, making these compounds highly relevant for oncology and other therapeutic areas.

The future of this scaffold is bright. Key areas for future investigation include:

-

Expanding the Target Space: Exploring inhibition of less-studied kinases within the "dark kinome" or investigating novel epigenetic targets beyond LSD1.[10][15]

-

Overcoming Resistance: Designing next-generation compounds, such as Type II inhibitors, that are active against known resistance mutations in targets like EGFR and RET.[9]

-

Improving Drug-like Properties: Focusing on optimizing the pharmacokinetic and pharmacodynamic (PK/PD) profiles of lead compounds to improve oral bioavailability, metabolic stability, and in vivo efficacy.

-

Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with other targeted therapies or standard-of-care chemotherapeutics.

By continuing to integrate rational design, mechanistic biology, and robust experimental validation, the scientific community can unlock the full therapeutic potential of this exceptional molecular framework.

References

- ResearchGate. (2025). Design, Synthesis and Structure-Activity Relationship of Novel 2-Pyrimidinylindole Derivatives as Orally Available Anti-Obesity Agents.

- ResearchGate. (n.d.). (a) Pyrimidine containing compounds as anticancer agents; (b) indole....

-

Ahmed, N. M., Youns, M., Khamis, M., & Said, A. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(6), 1593. Available at: [Link]

- ResearchGate. (2025). Design, Synthesis and Anticancer Activity Studies of Novel Indole-Pyrimidine Biaryl Derivatives.

-

Li, Y., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849. Available at: [Link]

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).

-

Mereddy, V. R., et al. (2022). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. RSC Medicinal Chemistry, 13(7), 849-857. Available at: [Link]

- Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (n.d.).

- PubMed Central. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury.

- ResearchGate. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(24), 18137-18153. Available at: [Link]

-

Khan, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. International Journal of Molecular Sciences, 23(12), 6548. Available at: [Link]

- Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 1-18.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

-

PubMed. (n.d.). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Available at: [Link]

-

PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

-

Wang, S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6649. Available at: [Link]

- ResearchGate. (2025). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

initial biological screening of 1-(pyrimidin-2-yl)-1H-indole analogs

An In-Depth Technical Guide to the Initial Biological Screening of 1-(Pyrimidin-2-yl)-1H-Indole Analogs

Introduction: The Rationale of Hybrid Scaffolds

In medicinal chemistry, the strategic hybridization of pharmacophores—distinct molecular units with known biological activity—is a cornerstone of rational drug design. The this compound scaffold is a prime example of this approach, merging two privileged heterocyclic systems: indole and pyrimidine.[1] The indole nucleus is a ubiquitous feature in natural products and clinically approved drugs, prized for its ability to engage in various biological interactions, including hydrogen bonding and π–π stacking.[2][3] Similarly, the pyrimidine ring is fundamental to life as a core component of nucleobases in DNA and RNA, and its derivatives are widely used as anticancer, antiviral, and antibacterial agents.[1][4]

The fusion of these two scaffolds creates a novel chemical entity with the potential for synergistic or unique pharmacological profiles.[5] Published research suggests that indole-pyrimidine hybrids possess a wide spectrum of therapeutic possibilities, including potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[5][6][7] This guide, intended for researchers and drug development professionals, outlines a logical, tiered strategy for the initial biological screening of novel this compound analogs, moving from broad phenotypic assessment to more specific, target-oriented assays.

Section 1: A Tiered Strategy for Efficient Screening

A successful initial screening campaign must be both comprehensive and resource-efficient. A tiered or cascaded approach is the most logical framework. This strategy begins with a broad, high-throughput assay to identify generally active compounds ("hits") from a library of analogs. Subsequent tiers then employ more specific, mechanistically informative assays to characterize these initial hits, eliminate non-specific actors, and prioritize the most promising candidates for further development.

Our proposed strategy for this compound analogs is based on the most prominent activities reported for this class:

-

Tier 1: General Cytotoxicity Screening. An essential first step to identify compounds that affect cell viability, a hallmark of potential anticancer agents.

-

Tier 2: Mechanistic Deconvolution. For compounds showing significant cytotoxicity, follow-up assays are crucial to elucidate the mode of action. Based on the literature, two key areas of investigation are:

-

Kinase Inhibition: Many indole-pyrimidine hybrids function by inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8][9][10]

-

Antimicrobial Activity: Indole derivatives are well-known for their antimicrobial properties, making this a valuable parallel screening path.[11][12][13]

-

This tiered approach ensures that resources are focused on compounds with the most promising and specific biological profiles.

Caption: A logical workflow for the tiered biological screening of novel compounds.

Section 2: Tier 1 - In Vitro Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical first step in anticancer drug discovery.[14] Colorimetric assays like the MTT and XTT assays are industry standards for this purpose because they are robust, scalable for high-throughput screening (HTS), and provide a quantitative measure of how a compound affects cell metabolic activity, a reliable proxy for cell viability.[15][16]

The core principle of these assays involves the reduction of a tetrazolium salt (yellow) by mitochondrial dehydrogenases in living, metabolically active cells to a colored formazan product (purple/orange).[16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — the concentration of the analog that reduces cell viability by 50%.[14]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for determining the IC50 values of novel compounds against adherent cancer cell lines.

1. Cell Seeding: a. Culture human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon[17]) and a non-cancerous cell line (e.g., WI38 lung fibroblasts[17]) to ~80% confluency. b. Trypsinize, count, and resuspend the cells in fresh culture medium to a density of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment: a. Prepare a 10 mM stock solution of each this compound analog in sterile DMSO. b. Perform serial dilutions of the stock solutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[14] c. Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. d. Include control wells: "Vehicle Control" (medium with 0.5% DMSO) and "Positive Control" (medium with a known cytotoxic drug like Doxorubicin). e. Incubate the plate for 48 hours at 37°C and 5% CO₂.

3. MTT Assay and Measurement: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization. e. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration. c. Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, structured table to facilitate comparison between analogs.

| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | WI38 (Normal Fibroblast) IC50 (µM) | Selectivity Index (WI38 / MCF-7) |

| Analog-01 | 5.1 ± 0.4 | 6.6 ± 0.7 | 45.2 ± 3.1 | 8.9 |

| Analog-02 | 15.2 ± 1.8 | 18.9 ± 2.2 | 30.1 ± 2.5 | 2.0 |

| Analog-03 | > 100 | > 100 | > 100 | N/A |

| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 | 1.9 |

Section 3: Tier 2 - Mechanistic Deconvolution

Analogs demonstrating potent and selective cytotoxicity in Tier 1 warrant further investigation to understand their mechanism of action.

Kinase Inhibition Assays

Causality: Aberrant signaling through protein kinases is a major driver of cancer cell proliferation and survival.[8] Indole-pyrimidine hybrids have been successfully designed as inhibitors of key kinases like the Epidermal Growth Factor Receptor (EGFR).[10][17] An in vitro kinase inhibition assay can directly measure the ability of a compound to block the enzymatic activity of a specific kinase, providing strong mechanistic evidence.

Caption: Inhibition of EGFR signaling by a this compound analog.

Experimental Protocol: General In Vitro Kinase Assay

Commercial kits are widely available for measuring the activity of specific kinases and are well-suited for screening.[18]

1. Reagent Preparation: a. Reconstitute the recombinant human kinase (e.g., EGFR), the specific peptide substrate, and ATP according to the manufacturer's protocol. b. Prepare a kinase assay buffer.

2. Compound Preparation: a. Perform serial dilutions of the hit compounds in the assay buffer to achieve a range of final concentrations. Include a known inhibitor (e.g., Erlotinib for EGFR[17]) as a positive control.

3. Kinase Reaction: a. In a 96-well plate, add the kinase, the specific substrate, and the test compound or control. b. Initiate the reaction by adding ATP. c. Incubate the plate at 30°C for the time specified by the kit (e.g., 60 minutes).

4. Detection: a. Stop the reaction and measure the kinase activity. The detection method depends on the kit format (e.g., luminescence, fluorescence, or colorimetric).[19] For example, some kits measure the amount of ADP produced, which is then converted to a luminescent signal.

5. Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. b. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Data Presentation: Kinase Inhibitory Profile

| Compound ID | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | CK1δ/ε IC50 (µM) |

| Analog-01 | 0.25 ± 0.03 | 1.2 ± 0.15 | > 50 |

| Analog-02 | 7.6 ± 0.9 | 15.4 ± 1.8 | > 50 |

| Erlotinib | 0.05 ± 0.01 | > 100 | > 100 |

Antimicrobial Susceptibility Testing

Causality: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[20] Indole derivatives have shown significant promise in this area, with some acting synergistically with conventional antibiotics.[11][21] The standard method for quantifying a compound's antimicrobial potency is to determine its Minimum Inhibitory Concentration (MIC).[20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation: a. Select well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli[13]) from an agar plate cultured overnight. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[23]

2. Plate Preparation: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. b. Prepare a 2x working stock of each test compound. Add 100 µL of this stock to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no bacteria).

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Seal the plate and incubate at 35°C for 18-24 hours.

4. MIC Determination: a. Read the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[24]

Data Presentation: Antimicrobial Profile

| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| Analog-04 | 8 | 32 | > 64 |

| Analog-05 | 4 | 8 | 16 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 2 |

Section 4: Data Synthesis and Hit Prioritization

The final step in the initial screening phase is to synthesize all the data to prioritize compounds for further study. The goal is to identify "hits" that are not just potent, but also selective and possess a plausible mechanism of action.

Key Prioritization Criteria:

-

Potency: Low IC50 (cytotoxicity, kinase) or MIC values are desirable.

-

Selectivity: A high selectivity index (IC50 in normal cells / IC50 in cancer cells) suggests the compound is more toxic to cancer cells than normal cells, which is a critical feature for a therapeutic agent.[17]

-

Structure-Activity Relationship (SAR): Compare the structures of active and inactive analogs to identify chemical features that are critical for activity.

-

Mechanistic Correlation: The strongest hits will show a correlation between their phenotypic and target-based results. For example, a compound with potent cytotoxicity against an EGFR-dependent cancer cell line should also show potent inhibition of the EGFR kinase.

Caption: Decision-making flowchart for prioritizing hit compounds after initial screening.

Conclusion

The is a systematic process of identifying and characterizing new chemical entities with therapeutic potential. By employing a logical, tiered screening cascade that begins with broad cytotoxicity assessment and progresses to specific mechanistic assays such as kinase inhibition and antimicrobial susceptibility, researchers can efficiently navigate a compound library. This approach allows for the data-driven prioritization of hits that are not only potent but also selective, paving the way for more advanced preclinical development. The versatility of the indole-pyrimidine scaffold ensures that this screening strategy will remain a valuable tool in the ongoing search for novel therapeutic agents.[3]

References

-

Sayed, A. M. et al. (2024). Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids. Molecules. Available from: [Link]

-

Ampaire, L. et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available from: [Link]

-

Chen, Y. et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available from: [Link]

-

Neves, B. J. et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry. Available from: [Link]

-

Chen, Y. et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. ResearchGate. Available from: [Link]

-

IRJMETS. (2024). GREEN SYNTHESIS OF INDOLE–PYRIMIDINE HYBRIDS AND THEIR CYTOTOXIC EVALUATION AGAINST CANCER CELL LINES. International Research Journal of Modernization in Engineering Technology and Science. Available from: [Link]

-

Ceylan, S. et al. (2015). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules. Available from: [Link]

-

Wang, Y. et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Arabian Journal of Chemistry. Available from: [Link]

-

Ahmed, M. F. et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules. Available from: [Link]

-

Goud, B. S. et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Saliou, F. et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Pharmaceuticals. Available from: [Link]

-

Research Journal of Pharmacy and Technology. (2019). 2D-QSAR Study of Indole Derivatives for Anti-Microbial Study. Available from: [Link]

-

Zhao, P. et al. (2017). Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. European Journal of Medicinal Chemistry. Available from: [Link]

-

APEC. Antimicrobial Susceptibility Testing. Available from: [Link]

-

Shields, R. K. (2024). Antimicrobial Susceptibility Testing. StatPearls. Available from: [Link]

-

Sayed, A. M. et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

-

Rosales, C. et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (2022). An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids. Available from: [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]

-

ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Available from: [Link]

-

Semantic Scholar. Update on in vitro cytotoxicity assays for drug development. Available from: [Link]

-

Kamal, A. et al. (2008). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. PubMed. Available from: [Link]

-

Gellis, A. et al. (2003). Synthesis and cytotoxicity evaluation of novel indolylpyrimidines and indolylpyrazines as potential antitumor agents. PubMed. Available from: [Link]

-

Biocompare. Inhibitor Screening Kits. Available from: [Link]

-

What is the Best Magazine. (2024). A review on biological importance of pyrimidine contains indole derivatives. Available from: [Link]

-

ResearchGate. (2021). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

-

Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

-

Pro, C. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Available from: [Link]

-

ResearchGate. (2024). (a) Pyrimidine containing compounds as anticancer agents; (b) indole.... Available from: [Link]

-

IJRPR. (2024). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research and Pharmaceutical Reviews. Available from: [Link]

-

Gupton, J. T. et al. (2011). Synthesis of indole containing pyrimidines. University of Richmond Scholarship Repository. Available from: [Link]

-

Al-Warhi, T. et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available from: [Link]

-

Bures, F. et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. Available from: [Link]

-

World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

-

Kumar, D. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Latin American and Caribbean Journal of Clinical Sciences and Medical Technology. Available from: [Link]

-

Al-Mokyna, F. H. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

-

Kumar, D. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available from: [Link]

-

ResearchGate. (2022). Recent review on indole: a privileged structure scaffold. Available from: [Link]

-

ResearchGate. (2024). Synthesis of N‐(pyrimidin‐2‐yl)‐11H‐indolizino [8,7‐b]indol‐1‐amine.... Available from: [Link]

-

Siddiqui, A. A. et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-cancer Drug Discovery. Available from: [Link]

-

Li, H. et al. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. Available from: [Link]

-

ResearchGate. (2024). Indole moiety bearing Pyrimidine-2-thiolderivatives: Synthesis, Characterization and their insilico molecular docking studies in. Available from: [Link]

-

Al-Ostath, O. et al. (2023). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. MDPI. Available from: [Link]

-

Indian Journal of Chemistry. (2004). Synthesis and Characterization of Some Pyrimidinone Derivatives. Available from: [Link]

-

Abdel-Ghani, T. M. & El-Sayed, M. A. (2021). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available from: [Link]

Sources

- 1. irjmets.com [irjmets.com]

- 2. ijrpr.com [ijrpr.com]

- 3. mdpi.com [mdpi.com]

- 4. wjarr.com [wjarr.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 7. A review on biological importance of pyrimidine contains indole derivatives [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

- 14. benchchem.com [benchchem.com]

- 15. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]

- 16. kosheeka.com [kosheeka.com]

- 17. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. apec.org [apec.org]

- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Indole-Pyrimidine Hybrids in Medicinal Chemistry

Introduction: The Power of Two in Drug Discovery

In the landscape of medicinal chemistry, the indole and pyrimidine cores stand as privileged scaffolds, forming the structural backbone of a vast array of therapeutic agents.[1] The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous motif in biologically active natural products and synthetic drugs, renowned for its ability to engage in various biological interactions.[2] Similarly, the pyrimidine ring is a cornerstone of life itself, as a fundamental component of nucleic acids, and its derivatives have been extensively explored for their therapeutic potential.[1][3] The strategic hybridization of these two pharmacophoric powerhouses into a single molecular entity has emerged as a highly successful strategy in the quest for novel therapeutics with enhanced efficacy and unique pharmacological profiles.[3][4] This guide provides an in-depth technical exploration of the discovery of indole-pyrimidine hybrids, with a primary focus on their development as anticancer agents, while also touching upon other promising therapeutic applications.

The rationale behind molecular hybridization is to create a new chemical entity that synergistically combines the therapeutic advantages of its constituent parts. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic properties, and can even overcome mechanisms of drug resistance.[4][5] In the context of indole-pyrimidine hybrids, this strategy has yielded a rich pipeline of compounds with diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[6][7]

Indole-Pyrimidine Hybrids as Anticancer Agents: A Multi-pronged Attack on Malignancy

The development of indole-pyrimidine hybrids has been particularly fruitful in the field of oncology. These hybrids have been shown to target a variety of key players in cancer progression, including receptor tyrosine kinases and components of the cytoskeleton.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several indole-pyrimidine hybrids have been designed and synthesized as potent EGFR inhibitors.

A notable example is the work of Ahmed et al., who designed a series of novel indolyl-pyrimidine hybrids and evaluated their antitumor activity.[9][10] Their design strategy involved the hybridization of the indole and pyrimidine scaffolds, with the aim of developing compounds that could effectively bind to the ATP-binding site of the EGFR kinase domain.

One of the most promising compounds from this series, compound 4g , demonstrated potent antiproliferative activity against MCF-7, HepG2, and HCT-116 cancer cell lines, with IC50 values comparable to the standard-of-care drugs 5-fluorouracil and erlotinib.[9][10] Furthermore, compound 4g exhibited potent in vivo antitumor activity in an Ehrlich Ascites Carcinoma (EAC) tumor-bearing mouse model and was found to be a potent inhibitor of the EGFR enzyme with an IC50 of 0.25 µM.[10]

Molecular modeling studies revealed that compound 4g fits snugly into the EGFR active site, forming key interactions that are comparable to those of erlotinib.[10] This provides a rational basis for its potent inhibitory activity.

Experimental Protocol: Synthesis of Indolyl-Pyrimidine Hybrids (Adapted from Ahmed et al.) [9]

-

Synthesis of the Indole Intermediate: The starting indole-3-carboxaldehyde is reacted with an appropriate amine to form the corresponding Schiff base.

-

Cyclization to the Pyrimidine Ring: The Schiff base is then reacted with a suitable active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base to construct the pyrimidine ring.

-

Further Functionalization: The resulting indolyl-pyrimidine core can be further functionalized by introducing various substituents on both the indole and pyrimidine rings to explore the structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) of Indole-Pyrimidine EGFR Inhibitors

The development of indole-pyrimidine hybrids as EGFR inhibitors has been guided by extensive SAR studies. These studies have revealed several key structural features that are crucial for potent activity. For instance, the nature and position of substituents on both the indole and pyrimidine rings can significantly influence the compound's inhibitory potency and selectivity.[8][11]

A study by Song et al. explored the SAR of indole-tethered pyrimidine derivatives that concurrently inhibit EGFR and other angiokinases.[8] Their work demonstrated that the selectivity for EGFR and other kinases, such as VEGFR-2, is dependent on the substitution pattern on the pyrimidine ring and the type of linker connecting the pyrimidine and indole moieties.[8][11]

| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference |

| 4g | EGFR | 250 | MCF-7, HepG2, HCT-116 | [9][10] |

| MKP101 | EGFR, Angiokinases | 43 (EGFR) | HCC827 | [8][11] |

| MKP123 | EGFR, VEGFR-2 | 18 (EGFR), 45 (VEGFR-2) | Not Specified | [8] |

Table 1: Inhibitory Activities of Selected Indole-Pyrimidine Hybrids against Kinase Targets.

Logical Relationship: From Scaffold Hybridization to a Potent EGFR Inhibitor

Caption: The discovery process of potent indole-pyrimidine EGFR inhibitors.

Disrupting the Cytoskeleton: Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division.[12] Consequently, they are a well-established and highly successful target for cancer chemotherapy.[12] A number of indole-pyrimidine hybrids have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[13][14]

Zhao and colleagues synthesized a series of novel indole-pyrimidine hybrids bearing morpholine or thiomorpholine moieties and evaluated their antiproliferative activities.[13][15] The most promising compound, 15 , exhibited potent activity against several cancer cell lines, with an IC50 value of 0.29 µM against MCF-7 cells.[13] Further investigation revealed that these compounds induce a G2/M cell-cycle arrest and inhibit tubulin polymerization.[13]

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

Sources

- 1. irjmets.com [irjmets.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on biological importance of pyrimidine contains indole derivatives [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

potential therapeutic targets of 1-(pyrimidin-2-yl)-1H-indole

An In-Depth Technical Guide to the Therapeutic Potential of the 1-(Pyrimidin-2-yl)-1H-indole Scaffold

Abstract

The hybridization of indole and pyrimidine rings has yielded a versatile scaffold, this compound, demonstrating significant potential across multiple therapeutic areas. This technical guide provides an in-depth analysis of the core biological activities of this scaffold and its derivatives, focusing on validated and potential therapeutic targets. We will explore the mechanistic underpinnings of its action in oncology, inflammation, and neurodegenerative disorders, offering field-proven insights into experimental design and validation for researchers and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, thereby providing a self-validating framework for future research and development.

Introduction: The Strategic Fusion of Indole and Pyrimidine

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for binding to biological targets. Pyrimidine, a fundamental component of nucleic acids, is also a cornerstone in drug design, with numerous approved drugs featuring this heterocycle.[2] The strategic combination of these two pharmacophores into the this compound scaffold creates a molecule with a rich three-dimensional structure and diverse interaction potential, leading to a broad spectrum of biological activities.[1][2] This guide will dissect the key therapeutic targets that have been identified for this promising scaffold.

The Oncological Landscape: A Multi-Targeted Assault on Cancer

The most extensively researched application of the this compound scaffold is in oncology. Derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancers.[3] The anticancer effects are not monolithic but arise from the modulation of several key oncogenic pathways.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

A primary mechanism of action for many indolyl-pyrimidine derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These RTKs are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Indolyl-pyrimidine compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and VEGFR-2. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascades that drive tumor growth and vascularization.[2] The differential expression levels of EGFR in various cancer cell lines, for instance, can explain the observed variations in sensitivity to these compounds.[3]

Experimental Workflow: Validating EGFR/VEGFR-2 Inhibition

The following workflow provides a robust method for identifying and characterizing indolyl-pyrimidine derivatives as EGFR/VEGFR-2 inhibitors.

Caption: Workflow for validating EGFR/VEGFR-2 inhibitors.

Step-by-Step Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 384-well plate, combine the kinase (EGFR or VEGFR-2), the substrate (a suitable peptide), and ATP.

-

Compound Addition: Add the this compound derivative at various concentrations. Include a known inhibitor (e.g., erlotinib) as a positive control and DMSO as a negative control.[3]

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, and then catalyze a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate IC₅₀ values to determine the potency of the compound.

Modulating Nuclear Receptors: The Case of Nur77

A novel and promising therapeutic avenue for indolyl-pyrimidine derivatives is the modulation of the orphan nuclear receptor Nur77 (also known as NR4A1).[4] Nur77 plays a dual role in cell survival and apoptosis, and its translocation from the nucleus to the mitochondria can trigger cell death.

Mechanism of Action: Certain derivatives, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides, have been shown to bind to Nur77 and induce its mitochondrial targeting. This leads to Nur77-dependent apoptosis in cancer cells, particularly in hepatocellular carcinoma.[4]

Experimental Protocol: Assessing Nur77 Mitochondrial Translocation

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HepG2) and treat with the test compound.

-

Subcellular Fractionation: Isolate the mitochondrial and cytosolic fractions of the cells using a commercial kit.

-

Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for Nur77. An increase in the Nur77 signal in the mitochondrial fraction and a corresponding decrease in the cytosolic/nuclear fraction indicates translocation.

-

Immunofluorescence: For visual confirmation, treat cells grown on coverslips, fix, and permeabilize them. Co-stain with an anti-Nur77 antibody and a mitochondrial marker (e.g., MitoTracker™ Red). Co-localization of the signals, observed via fluorescence microscopy, confirms mitochondrial translocation.

Epigenetic Regulation: Inhibition of LSD1

Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in many cancers and plays a crucial role in tumorigenesis. A series of indole-pyrimidine biaryl derivatives have been identified as inhibitors of LSD1.[5]

Mechanism of Action: These compounds are designed to occupy the active site of LSD1, preventing the demethylation of its histone substrates. This leads to the restoration of normal gene expression patterns and the inhibition of cancer cell proliferation.[6]

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division. Some indole-pyrimidine hybrids have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Mechanism of Action: These compounds bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Beyond Cancer: Neurodegenerative and Anti-inflammatory Applications

While oncology is a major focus, the this compound scaffold has also shown promise in other therapeutic areas.

Neurodegenerative Disorders: Targeting Cdk5

Cyclin-dependent kinase 5 (Cdk5) is a key player in neuronal development and function. However, its aberrant activation is implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[8] Patents have been filed for indole-pyrimidine derivatives as Cdk5 inhibitors for the treatment of cognitive and neurodegenerative disorders.[8]

Therapeutic Rationale: By inhibiting the hyperactivation of Cdk5, these compounds could prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and reduce neuronal cell death.[8]

Signaling Pathway: Role of Cdk5 in Neuronal Dysfunction

Caption: Inhibition of aberrant Cdk5 activity in neurodegeneration.

Anti-inflammatory Effects: COX Inhibition

Inflammation is a key process in many diseases. Some 4-indole-2-arylaminopyrimidine derivatives have been investigated as anti-inflammatory agents, with molecular docking studies suggesting they may act by inhibiting cyclooxygenase (COX) enzymes.[9][10]

Therapeutic Rationale: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes can reduce the inflammatory response, making these compounds potentially useful for conditions like acute lung injury.[9]

Summary of Preclinical Data